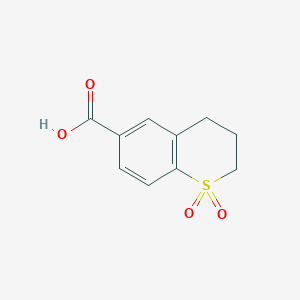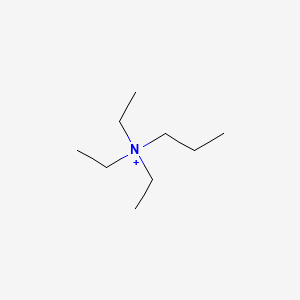
RCL T171204
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
RCL T171204 is a chemical compound with the molecular formula C₁₂H₁₀ and a molecular weight of 154.2078 g/mol . It is also known as benzobarrelene or benzobicyclo[2.2.2]octatriene . This compound is characterized by its unique bicyclic structure, which consists of a naphthalene ring fused with an ethylene bridge.
準備方法
Synthetic Routes and Reaction Conditions
RCL T171204 can be synthesized through the Diels-Alder reaction of perchlorobenzene . The procedure involves the following steps:
Tetrachlorobenzobarrelene Formation: Hexachlorobenzene is reacted with n-butyllithium in dry diethyl ether at low temperatures (-72°C to -78°C) to form pentachlorophenyllithium. This intermediate is then reacted with dry, thiophene-free benzene to form tetrachlorobenzobarrelene.
Benzobarrelene Formation: Tetrachlorobenzobarrelene is then reduced using sodium wire in dry tetrahydrofuran under reflux conditions, followed by the addition of tert-butyl alcohol.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to ensure safety and efficiency.
化学反応の分析
Types of Reactions
RCL T171204 undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carbonyl compounds.
Reduction: Reduction reactions can convert it into different hydrocarbon derivatives.
Substitution: It can undergo substitution reactions, particularly in the presence of strong acids or bases
Common Reagents and Conditions
Oxidation: Sulphuric acid is commonly used as a reagent for oxidation reactions.
Reduction: Sodium wire and tetrahydrofuran are used for reduction reactions.
Substitution: Strong acids like sulphuric acid are used for substitution reactions
Major Products Formed
Reduction: Various hydrocarbon derivatives.
Substitution: Different substituted derivatives depending on the reagents used
科学的研究の応用
RCL T171204 has several scientific research applications, including:
Chemistry: Used as a model compound for studying Diels-Alder reactions and rearrangement reactions.
Medicine: Research into its potential use as a precursor for pharmaceutical compounds.
Industry: Used in the synthesis of advanced materials and polymers
作用機序
The mechanism of action of RCL T171204 involves its ability to undergo rearrangement reactions. These reactions often proceed through the formation of cationic intermediates, which then rearrange to form various products. The molecular targets and pathways involved in these reactions include the formation of carbonyl compounds and other rearranged products .
類似化合物との比較
RCL T171204 is unique due to its bicyclic structure and the presence of an ethylene bridge. Similar compounds include:
1,4-Ethanonaphthalene, 1,4-dihydro-: This compound has a similar structure but with different substituents, leading to different chemical properties.
Benzobicyclo[2.2.2]octatriene: Another name for this compound, highlighting its structural uniqueness.
These similar compounds share some chemical properties but differ in their reactivity and applications, making this compound a distinct and valuable compound for research and industrial applications.
特性
CAS番号 |
7322-47-6 |
|---|---|
分子式 |
C12H10 |
分子量 |
154.21 g/mol |
IUPAC名 |
tricyclo[6.2.2.02,7]dodeca-2,4,6,9,11-pentaene |
InChI |
InChI=1S/C12H10/c1-2-4-12-10-7-5-9(6-8-10)11(12)3-1/h1-10H |
InChIキー |
HQFAAEWHTFVMMR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C3C=CC(C2=C1)C=C3 |
正規SMILES |
C1=CC=C2C3C=CC(C2=C1)C=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-[3-(2-Furanyl)acryloyl]-4-chlorophenol](/img/structure/B1660138.png)







![1,3-Bis[(E)-naphthalen-1-ylmethylideneamino]urea](/img/structure/B1660153.png)
![2-[(4R)-2,2-Dimethyl-1,3-dioxolan-4-YL]acetaldehyde](/img/structure/B1660154.png)

